molecular formula C8H10N2O B1603406 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine CAS No. 704879-74-3

3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine

Cat. No. B1603406
M. Wt: 150.18 g/mol
InChI Key: IUBFVHKXWXHRJS-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine is a heterocyclic compound . It is a derivative of benzoxazine, which is a building block for various natural and synthetic organic compounds .


Synthesis Analysis

The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine and its derivatives has been reported in several studies. One study describes a one-pot regioselective synthesis of 7-Bromo-2H-Benzo[b][1,4]Oxazin-3(4H)-One Linked Isoxazole Hybrids as Anti-Cancer Agents . Another study reports a two-step synthetic protocol for the synthesis of 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3] oxazine analogues .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine and its derivatives has been confirmed by interpretation of 1H NMR, 13C NMR, and Mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine have been studied. For instance, a one-pot three-component reaction has been developed for the synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine and its derivatives have been analyzed in several studies. For example, one study reported the yield, melting point, and NMR data of a related compound .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry
    • Application : The compound has been used in the synthesis of new BET bromodomain inhibitors .
    • Method of Application : A series of benzomorpholinone derivatives were synthesized and biologically evaluated as BETs inhibitors .
    • Results : Detailed structure–activity relationship studies led to the discovery of several new potent compounds . Some of these compounds displayed IC50 values of 2.8 and 4.5 µM against BRD4 (D1), respectively, and showed good anti-proliferation activities against four hematologic malignancies cell lines at low-micromolar concentrations .
  • Scientific Field: Organic Chemistry
    • Application : The compound is used in the synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives .
    • Method of Application : An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization .
    • Results : Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities . This methodology has been applied to the synthesis of key intermediates of drug candidates .
  • Scientific Field: Pharmaceutical Research
    • Application : “3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine” is used in the development of new pharmaceuticals .
    • Method of Application : The compound is used as a key scaffold in the synthesis of several bioactive compounds with antibacterial, anticoagulant, and antituberculosis activities .
    • Results : The development of these pharmaceuticals has led to the creation of drugs that are effective in treating various conditions .

Future Directions

Future research could focus on optimizing the potency and drug-like properties of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine and its derivatives . Additionally, further in-depth studies are needed to understand the biological applications of these compounds .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBFVHKXWXHRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591472
Record name 3,4-Dihydro-2H-1,4-benzoxazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine

CAS RN

704879-74-3
Record name 3,4-Dihydro-2H-1,4-benzoxazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1,4-benzoxazin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kumar, SK Pandey, D Gupta - Letters in Organic Chemistry, 2022 - ingentaconnect.com
A simple and novel protocol for the facile synthesis of bicyclic hybrid molecular framework of morpholinopyrimidines having six-membered pyrimidine ring fused with the morpholine unit …
Number of citations: 0 www.ingentaconnect.com

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